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molecular formula C3H7NO B166681 Propionamide CAS No. 79-05-0

Propionamide

Cat. No. B166681
M. Wt: 73.09 g/mol
InChI Key: QLNJFJADRCOGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189750B2

Procedure details

Propionamide (20 grams, 0.27 moles) and dried THF (150 grams) were added to a 500 ml three-neck flask equipped with a mechanical stirrer, a condenser and a thermometer. The mixture was stirred and 18 grams of phosphorus pentasulfide (0.08 moles) were added over a time period of 30 minutes while keeping the temperature between 20–25° C. The reaction mixture was then refluxed for 2 hours and was thereafter cooled to room temperature. 57.8 grams of 5-acetoxy-3-chloro-2-pentanone were then added, over a time period of 15 minutes, and the reaction mixture was allowed to reflux for 20 hours. Thereafter, the THF was removed by distillation at atmospheric pressure, the reaction mixture was cooled to 25° C., 120 grams of hydrochloric acid (10%) were added, and the mixture was brought back to reflux for 1 additional hour. After cooling to room temperature the reaction mixture was extracted with two portions of 50 grams of dichloromethane to remove excess starting materials. The acidic aqueous phase was turned basic with a 20% aqueous solution of sodium hydroxide and the resulting thiazole was extracted with three portions of 75 grams of dichloromethane. The dichloromethane extracts were combined and dried over sodium sulfate, filtered and evaporated to dryness. The residue was distilled under vacuum at 0.5 mmHg to yield 20 grams of pale yellow oil (43.3% yield) having a purity of 98.9%, as determined by gas chromatography.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
57.8 g
Type
reactant
Reaction Step Three
Yield
43.3%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=O)[CH2:2][CH3:3].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:7].C([O:23][CH2:24][CH2:25][CH:26](Cl)[C:27](=O)[CH3:28])(=O)C>C1COCC1>[CH2:2]([C:1]1[S:7][C:26]([CH2:25][CH2:24][OH:23])=[C:27]([CH3:28])[N:5]=1)[CH3:3]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CC)(=O)N
Name
Quantity
150 g
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Three
Name
Quantity
57.8 g
Type
reactant
Smiles
C(C)(=O)OCCC(C(C)=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, a condenser
CUSTOM
Type
CUSTOM
Details
between 20–25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the THF was removed by distillation at atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 25° C.
ADDITION
Type
ADDITION
Details
120 grams of hydrochloric acid (10%) were added
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 additional hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with two portions of 50 grams of dichloromethane
CUSTOM
Type
CUSTOM
Details
to remove excess starting materials
EXTRACTION
Type
EXTRACTION
Details
the resulting thiazole was extracted with three portions of 75 grams of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum at 0.5 mmHg

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1SC(=C(N1)C)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 43.3%
YIELD: CALCULATEDPERCENTYIELD 146%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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